![molecular formula C12H12N4O4S B2843745 4-[3-(2,4-二氧代-1,2,3,4-四氢嘧啶-1-基)丙酰胺]硫代呋喃-3-羧酰胺 CAS No. 2097891-79-5](/img/structure/B2843745.png)

4-[3-(2,4-二氧代-1,2,3,4-四氢嘧啶-1-基)丙酰胺]硫代呋喃-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

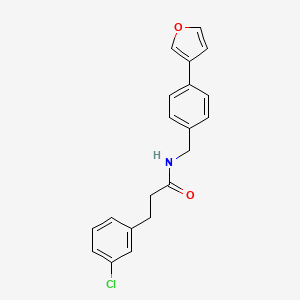

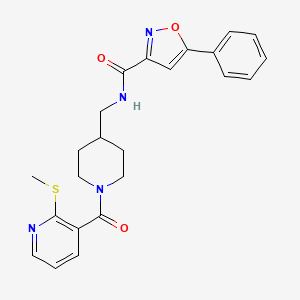

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thiophene group, which is a sulfur-containing heterocycle, and a carboxamide group, which is a functional group derived from carboxylic acid .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving uracil derivatives . For example, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a similar compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction analysis, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the compound’s solubility, melting point, boiling point, and other physical and chemical properties.科学研究应用

杂环化合物合成

研究重点在于合成衍生自相关化学结构的新型杂环化合物,以用于药物化学的潜在应用。这些化合物包括各种杂环衍生物,如噻唑并嘧啶,其抗炎、镇痛和 COX-2 抑制活性已得到研究。此类研究强调了这些化合物在生成新的药理活性分子方面的多功能性 (Abu‐Hashem 等人,2020)。

抗菌应用

新型合成路线已导致产生具有显著抗菌活性的化合物。噻吩衍生物的结构修饰已显示出在开发新抗生素和抗菌剂方面的前景,突出了该化合物在应对微生物耐药性挑战方面的潜力 (Ahmed,2007)。

材料科学与聚合物化学

该化合物的衍生物已用于合成含有尿嘧啶和腺嘌呤的聚酰胺,表明其在创造新型聚合物材料中的效用。这些材料以核碱基作为侧基,可在生物技术和材料科学中得到应用,在有机电子学和生物电子学之间架起桥梁 (Hattori & Kinoshita,1979)。

催化与合成方法

研究还探索了在催化过程和合成方法中使用相关噻吩衍生物。例如,超声辅助脱氢技术的应用展示了合成更复杂分子的创新方法,为绿色化学和可持续化学合成开辟了新途径 (Memarian & Soleymani,2011)。

神经药理学

探索具有中枢神经系统 (CNS) 抑制活性的类似化学结构的衍生物,表明了针对 CNS 疾病开发新治疗剂的潜力。此类研究有助于理解镇静作用背后的分子机制,并可能为焦虑和其他 CNS 病症带来新的治疗方法 (Manjunath 等人,1997)。

作用机制

Target of Action

Compounds with similar structures, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives, have been synthesized and studied

Mode of Action

It is known that 5-hydroxyuracil derivatives, which are structurally similar to this compound, are involved in reactions in the dioxo form .

Biochemical Pathways

Compounds with similar structures have been synthesized and studied, suggesting potential involvement in various biochemical reactions .

Result of Action

Compounds with similar structures have been synthesized and studied, suggesting potential biological activities .

属性

IUPAC Name |

4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c13-11(19)7-5-21-6-8(7)14-9(17)1-3-16-4-2-10(18)15-12(16)20/h2,4-6H,1,3H2,(H2,13,19)(H,14,17)(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKCIKSHCRWUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NC2=CSC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)

![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)

![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)

![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2843682.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)